molecular formula C8H5ClN2O4 B15141602 FBPase-IN-2

FBPase-IN-2

Cat. No.: B15141602
M. Wt: 228.59 g/mol
InChI Key: YVKSKDUKJHYERJ-VMPITWQZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FBPase-IN-2 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process often includes purification steps such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

FBPase-IN-2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .

Scientific Research Applications

FBPase-IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Compounds similar to FBPase-IN-2 include other fructose-1,6-bisphosphatase inhibitors such as:

Uniqueness

This compound is unique due to its specific binding affinity and inhibitory potency, which make it a valuable tool in both research and potential therapeutic applications. Its ability to selectively inhibit fructose-1,6-bisphosphatase without affecting other metabolic pathways highlights its specificity and potential for targeted therapy .

Properties

Molecular Formula

C8H5ClN2O4

Molecular Weight

228.59 g/mol

IUPAC Name

1-[(Z)-2-chloro-2-nitroethenyl]-4-nitrobenzene

InChI

InChI=1S/C8H5ClN2O4/c9-8(11(14)15)5-6-1-3-7(4-2-6)10(12)13/h1-5H/b8-5+

InChI Key

YVKSKDUKJHYERJ-VMPITWQZSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C(/[N+](=O)[O-])\Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=C([N+](=O)[O-])Cl)[N+](=O)[O-]

Origin of Product

United States

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